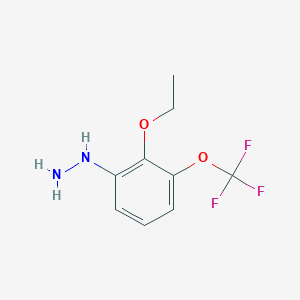

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O2 and a molecular weight of 236.19 g/mol This compound features a hydrazine group attached to a phenyl ring substituted with ethoxy and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-ethoxy-3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of 1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects at the molecular level.

Comparison with Similar Compounds

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine can be compared to other similar compounds, such as:

(2-Trifluoromethoxy-phenyl)-hydrazine hydrochloride: This compound shares the trifluoromethoxy and hydrazine groups but lacks the ethoxy substitution.

N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound features two trifluoromethoxyphenyl groups attached to a hydrazine core, making it structurally more complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

1-(2-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group linked to a phenyl ring substituted with ethoxy and trifluoromethoxy groups. The presence of these substituents is crucial for its biological activity, as they influence the compound's interaction with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

1. Antifungal Activity

Research indicates that phenylhydrazide derivatives can exhibit significant antifungal properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against fluconazole-resistant strains of fungi, suggesting that this compound may also possess similar capabilities. In a study focusing on hydrazides, compounds demonstrated antifungal activities with MIC values ranging from 0.0156 to 0.125 mg/mL against various strains including Candida albicans and C. glabrata .

2. Antibacterial Activity

The antibacterial potential of hydrazine derivatives has been explored extensively. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria, with some exhibiting MICs comparable to established antibiotics such as ciprofloxacin . The trifluoromethyl group has been noted to enhance the antibacterial potency by affecting the electronic properties of the molecule .

3. Anticancer Activity

Preliminary studies suggest that hydrazines can inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce cell cycle arrest in cancer cell lines . The structural modifications present in this compound may contribute to its ability to target specific pathways involved in cancer progression.

Structure-Activity Relationships (SAR)

The biological activity of hydrazine derivatives is significantly influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and potentially the bioavailability |

| Trifluoromethoxy Group | Increases lipophilicity and may enhance interaction with targets |

| Phenyl Ring | Provides a scaffold for further functionalization |

Studies have shown that modifications in the position and nature of substituents can lead to variations in activity levels against specific pathogens .

Case Studies

Several case studies highlight the efficacy of hydrazine derivatives:

- Antifungal Study : A derivative similar to this compound was tested against fluconazole-resistant Candida strains, showing superior activity compared to traditional antifungals .

- Antibacterial Study : A related compound exhibited potent antibacterial effects against Staphylococcus aureus with MIC values lower than those of conventional antibiotics .

Properties

Molecular Formula |

C9H11F3N2O2 |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

[2-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-15-8-6(14-13)4-3-5-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

IZHMLLBCTMWXER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)(F)F)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.